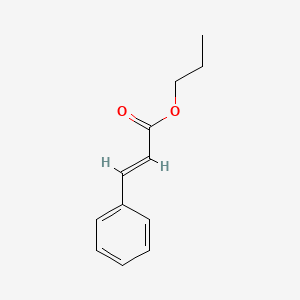

Propyl cinnamate

Beschreibung

Historical Perspectives and Discovery Context

Significance in Natural Products Chemistry and Chemical Biology Research

Propyl cinnamate's importance in natural products chemistry stems from its presence as a secondary metabolite in various plants, such as Artemisia salsoloides. nih.gov The study of such compounds is crucial for understanding plant biochemistry, chemical ecology, and the vast diversity of natural chemical structures.

In the field of chemical biology, propyl cinnamate (B1238496) and its structural relatives have garnered attention for their biological activities. Research has demonstrated its potential as an antimicrobial and insecticidal agent. google.comconicet.gov.ar For instance, it has shown inhibitory effects against various bacteria and has been studied for its insecticidal properties against insects like the housefly (Musca domestica). google.comconicet.gov.ar These activities make it a subject of interest for developing new agents for crop protection or as a lead compound for further pharmacological investigation. Furthermore, the study of how this compound and similar cinnamates interact with biological targets, such as microbial cell membranes, provides valuable insights into mechanisms of action and can guide the design of more potent analogues. mdpi.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound has evolved over time. Initially of interest to chemists for its contribution to the flavor and fragrance of natural materials, its pleasant, fruity-balsamic aroma has led to its use in the food and cosmetics industries. chembk.com

More recent research has shifted towards exploring its biological activities and developing more efficient and sustainable methods for its production. For example, studies have investigated the use of enzymatic catalysis, specifically using lipases, for its synthesis. researchgate.net This biotechnological approach is seen as a "green" alternative to traditional chemical synthesis. researchgate.net Furthermore, ongoing research continues to explore the antimicrobial spectrum of this compound and other cinnamic acid esters, with studies quantifying their minimum inhibitory concentrations (MIC) against various microbial strains. mdpi.com This line of inquiry highlights a trajectory towards harnessing the functional properties of this natural product for new applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLPXZHNCXACMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-83-8 | |

| Record name | Propyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Advanced Synthetic Methodologies for Propyl Cinnamate and Its Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic processes to achieve efficient and selective production of target molecules. nih.gov This strategy is particularly effective for producing propyl cinnamate (B1238496) and its derivatives, offering high yields and specificity under mild reaction conditions. nih.gov

Lipase-Catalyzed Esterification Reactions

Enzymatic esterification using lipases is a prominent method for synthesizing propyl cinnamate. Lipases, which are hydrolytic enzymes, can catalyze the reverse reaction of ester synthesis in non-aqueous or low-water environments. nih.gov This process typically involves the direct esterification of cinnamic acid with n-propanol.

Immobilized lipases are frequently used as they can be easily separated from the reaction mixture and reused, which is cost-effective for industrial applications. beilstein-journals.org A notable biocatalyst is the immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435), which demonstrates high activity and stability in these reactions. beilstein-journals.orgtandfonline.com Research has shown that lipases from Rhizomucor miehei also exhibit moderate activity for cinnamate esterification. tandfonline.com

One study detailed the synthesis of n-propyl cinnamate using a commercial lipase (Lipolase 100T) immobilized on silica. researchgate.netmedcraveonline.com The reaction, conducted in dimethyl sulfoxide (B87167) (DMSO), achieved a maximum yield of 94 mM in 2.5 hours at 45°C. researchgate.netmedcraveonline.com The immobilization support was pre-treated with glutaraldehyde, resulting in a 95% protein binding efficiency. researchgate.netmedcraveonline.com The study also found that pre-exposing the immobilized lipase to certain metal ions, such as Ca²⁺ and Cu²⁺, could enhance the ester yield. medcraveonline.com

Table 1: Lipase-Catalyzed Synthesis of this compound

| Lipase Source | Support | Substrates | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Lipolase 100T | Silica (glutaraldehyde treated) | Cinnamic acid, n-propanol | DMSO | 45°C | 2.5 h | 94 mM | researchgate.netmedcraveonline.com |

| Candida antarctica Lipase B | Macroporous acrylic resin | Cinnamic acid, Fatty alcohols | Solvent-free | Moderate | - | High | tandfonline.com |

| Lipozyme TLIM | - | Cinnamic acid, Ethanol | Isooctane | 40°C | - | 86% (Ethyl cinnamate) | ufrgs.br |

Biocatalytic Pathways for Cinnamate Derivatives

Beyond direct esterification, biocatalysis offers pathways to produce the precursor, cinnamic acid, and its various derivatives from renewable feedstocks. Microbial biocatalysis is a promising alternative, where engineered microorganisms convert simple sugars or other renewable materials into valuable aromatic chemicals under mild conditions. rsc.org

One approach involves engineering the shikimate pathway in bacteria. dntb.gov.ua For example, the solvent-tolerant bacterium Pseudomonas taiwanensis VLB120 has been rationally engineered to accumulate L-phenylalanine and then convert it into t-cinnamate. rsc.org This was achieved by deleting genes involved in L-phenylalanine degradation and expressing a phenylalanine ammonia-lyase (PAL) from Arabidopsis thaliana. rsc.org This engineered strain produced t-cinnamate with yields of up to 39% Cmol Cmol⁻¹ from glycerol (B35011). rsc.org Fed-batch fermentations using this engineered microbe have produced up to 33.5 mM of t-cinnamate from glycerol in a minimal medium, demonstrating a viable route for producing the key precursor for this compound synthesis. rsc.org

Furthermore, computational algorithms like SubNetX are being developed to design novel biochemical pathways. nih.gov These tools can assemble balanced reaction subnetworks to produce a target chemical, such as benzyl (B1604629) cinnamate, from host-native precursors like phenylalanine and 4-hydroxybenzoate, potentially increasing yields by minimizing byproduct formation. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free and Atom-Economical Routes

A key green chemistry strategy is the use of solvent-free reaction conditions, which eliminates the environmental and health hazards associated with organic solvents. cnr.it Lipase-catalyzed esterification of cinnamic acid and its analogs with various alcohols has been successfully performed in the absence of solvents, often under vacuum to remove the water byproduct and drive the reaction forward. tandfonline.comresearchgate.netx-mol.net

This enzymatic esterification is also highly atom-economical. The primary reaction is: Cinnamic Acid + n-Propanol → this compound + Water

In this reaction, all the atoms from the reactants (except for those that form the water molecule) are incorporated into the final desired product, leading to minimal waste. Transesterification, another lipase-catalyzed route, can also be highly efficient. x-mol.net For instance, the transesterification of a short-chain alkyl cinnamate with a fatty alcohol using immobilized Candida antarctica lipase B has shown to be up to 56-fold more active than direct esterification for producing certain ferulate esters. x-mol.net The combination of an ultrasonic bath with a vacuum system has also been shown to significantly reduce reaction times in the solvent-free synthesis of other cinnamate esters like octyl cinnamate. researchgate.net

Sustainable Catalysis in Esterification

In the synthesis of n-propyl cinnamate using silica-immobilized Lipolase 100T, the biocatalyst retained approximately 39% of its original efficiency after the seventh repetitive cycle of esterification. researchgate.netmedcraveonline.com The stability of immobilized lipases can be influenced by the support material and immobilization method. For example, lipase immobilized on polysulfone globules showed good resistance to temperature inactivation compared to its free form and retained around 80-84% of its hydrolytic activity after five cycles. beilstein-journals.org These findings underscore the potential for developing robust, reusable biocatalytic systems for the continuous production of this compound.

Table 2: Reusability of Immobilized Lipase

| Lipase System | Reaction | Reusability Finding | Reference |

|---|---|---|---|

| Lipolase 100T on Silica | n-propyl cinnamate synthesis | Retained ~39% activity after 7 cycles | medcraveonline.com |

| Lipase on Polysulfone | Olive oil hydrolysis | Retained ~80-84% activity after 5 cycles | beilstein-journals.org |

Stereoselective Synthesis of this compound Isomers

While this compound itself is not chiral, the synthesis of its isomers and chiral analogs is an important area of research, particularly for applications requiring specific molecular geometries. This involves controlling the geometry of the double bond (E/Z isomers) or creating chiral centers in the cinnamate or alcohol moiety.

The naturally occurring and more stable form of cinnamic acid and its esters is the trans or E-isomer. The synthesis of the less stable cis or Z-isomer often requires specific strategies. Photocatalytic E → Z isomerization is one such method. medcraveonline.comdntb.gov.ua This can be achieved using photosensitizers like thioxanthen-9-one (B50317) or riboflavin (B1680620) (vitamin B2) under light irradiation, which enables the contra-thermodynamic conversion of the E-isomer to the Z-isomer. medcraveonline.com Another approach involves the stereoinvertive deoxygenation of trans-3-arylglycidates using a nickel catalyst to produce (Z)-cinnamate esters with high stereospecificity. researchgate.net

For creating chiral analogs, chemoenzymatic methods are highly effective. nih.govresearchgate.netresearchgate.net Lipase-catalyzed kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. nih.govcnr.it This process involves the selective reaction of a lipase with one enantiomer in a racemic substrate, leaving the other enantiomer unreacted. For example, lipase from Candida antarctica type B (CAL-B) is a highly stereoselective biocatalyst used in the kinetic resolution of racemic alcohols and amines, which could be applied to produce chiral analogs of this compound by using a chiral alcohol or a modified cinnamic acid. x-mol.net While many lipases like Novozym 435 are noted for their lack of stereoselectivity, which makes them suitable for a broad range of substrates, other lipases like Lipase PS Amano IM are known to catalyze stereoselective reactions. beilstein-journals.org These selective enzymes are crucial for synthesizing optically active compounds. cnr.it

Separation and Enantioenrichment Techniques

When a synthesis results in a racemic or diastereomeric mixture, separation techniques are required to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the analytical and preparative separation of cinnamate enantiomers. bohrium.com

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are particularly effective. bohrium.commdpi.com These phases operate under normal phase conditions and can effectively separate the enantiomers of various cinnamic acid derivatives. bohrium.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers, which have different interaction energies, leading to different retention times. mdpi.com This technique is so precise that it can be used to monitor the photoisomerization of cinnamate derivatives, simultaneously quantifying the E/Z isomers and the R/S enantiomers. bohrium.com Other chromatographic methods, like thin-layer chromatography (TLC), can also be adapted for enantiomeric separation, often by using a chiral selector in the mobile phase or on the plate itself. umpr.ac.id

Derivatization Strategies and Analog Development

The synthesis of this compound analogs involves modifying the core structure to fine-tune its properties. These modifications can be made to the cinnamic acid part of the molecule or by varying the alkyl ester chain.

The cinnamic acid framework offers two primary sites for modification: the aromatic ring and the carboxylic acid group.

Aromatic Ring Substitution: Substituents can be introduced onto the phenyl ring to alter the electronic and steric properties of the molecule. Common synthetic routes to substituted cinnamic acids include the Doebner-Knoevenagel condensation and the Wittig reaction.

Doebner-Knoevenagel Condensation : This method involves the reaction of a substituted benzaldehyde (B42025) with malonic acid in the presence of a base like pyridine (B92270) and piperidine. derpharmachemica.comacs.org This approach has been used to synthesize a variety of substituted cinnamic acids, including those with 3-hydroxy, 4-hydroxy, 2-nitro, 3-nitro, 4-nitro, 3-chloro, and 4-methoxy groups, with yields often ranging from 70% to 98%. acs.org

Wittig Reaction : The Wittig reaction provides another route, reacting (carbalkoxymethyl)-triphenylphosphonium halides with unprotected phenolic aldehydes. acs.org This reaction can be performed under sonochemical conditions in a heterogeneous solid-liquid medium. acs.org

Carboxylic Acid Functionalization: The carboxylic acid group of cinnamic acid is readily converted into other functional groups, most commonly esters and amides. This typically involves an initial activation of the carboxylic acid.

Acid Chloride Formation : A classic method involves converting the carboxylic acid to a more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). beilstein-journals.orgnih.gov The resulting acid chloride can then react with an alcohol (like propanol) or an amine to form the desired ester or amide. nih.govumpr.ac.id

Coupling Reagents : Modern methods often employ coupling reagents to facilitate esterification or amidation directly from the carboxylic acid, avoiding the harsh conditions of acid chloride formation. Reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are used for this purpose. beilstein-journals.org

These modifications can significantly impact the molecule's bioactivity. For example, converting the carboxylic acid to an amide by reacting cinnamoyl chloride with 1,2,3,4-tetrahydroisoquinoline (B50084) has been shown to increase antioxidant activity compared to the parent cinnamic acid. umpr.ac.idumpr.ac.id

Table 2: Synthesis of Substituted Cinnamic Acids

| Reaction | Reactants | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Doebner-Knoevenagel | Substituted Benzaldehyde, Malonic Acid | Pyridine, Piperidine | Substituted Cinnamic Acids | derpharmachemica.comacs.org |

| Wittig Reaction | Phenolic Aldehyde, (Carbalkoxymethyl)-triphenylphosphonium halide | K₂CO₃ or KHCO₃ | Hydroxycinnamic Acid Esters | acs.org |

| Amidation via Acid Chloride | Cinnamic Acid, Amine | SOCl₂, Triethylamine | Cinnamide | nih.gov |

| Amidation via Coupling Agent | Cinnamic Acid, Amine | EDC·HCl | Cinnamide | beilstein-journals.org |

Alkyl Chain Variations and Their Synthetic Implications

The synthesis of cinnamate esters with different alkyl chains (analogs of this compound) is straightforward, typically achieved through esterification of cinnamic acid with various alcohols. The length and structure of this alkyl chain can have profound implications for the physical and biological properties of the resulting ester.

Standard Fischer esterification, involving the reflux of cinnamic acid with the desired alcohol (e.g., ethanol, propanol, butanol, hexanol, octanol) in the presence of an acid catalyst like sulfuric acid, is a common method. scielo.br Enzymatic synthesis using lipases as biocatalysts offers a greener alternative, allowing for the synthesis of cinnamate esters with different alcohols, such as 1-butanol (B46404) and 1-hexanol, in solvent-free systems. researchgate.net

The synthetic implications of varying the alkyl chain are significant:

Physical Properties : In the field of materials science, particularly liquid crystals, the length of the terminal alkyl chain on cinnamate-based molecules directly influences the mesomorphic properties. Shorter alkyl groups can lead to the formation of smectic C phases, while longer chains may result in smectic A phases. bohrium.com

Biological Activity : The length of the alkyl chain is a critical determinant of the biological activity of cinnamate esters. Studies on the antifungal activity of a series of alkyl cinnamates showed that butyl cinnamate was the most potent against several fungal strains, while the activity of methyl and ethyl cinnamates was lower. mdpi.com Similarly, for antitrypanosomal activity, p-coumaric and ferulic esters with C₄-C₇ linear side-chains showed the most significant effects, highlighting the importance of lipophilicity conferred by the alkyl chain. scielo.br The chain length can also introduce steric effects; for instance, an isopentyl group rendered a cinnamate derivative inactive against certain bacteria, whereas a smaller isopropyl group did not. mdpi.com

These findings demonstrate that the synthetic variation of the alkyl chain is a key strategy for modulating the physicochemical and biological profiles of this compound analogs.

Biosynthesis and Natural Occurrence of Propyl Cinnamate in Biological Systems

Enzymatic Pathways in Plants and Microorganisms

The formation of propyl cinnamate (B1238496) is a result of specific enzymatic reactions that connect primary metabolic products to the synthesis of specialized secondary metabolites.

The structural backbone of propyl cinnamate originates from the amino acid L-phenylalanine, which is processed through the general phenylpropanoid pathway. This pathway is a central route in plants for the synthesis of a wide array of phenolic compounds. researchgate.netebi.ac.uk The initial and committing step is the deamination of L-phenylalanine by the enzyme Phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.netoup.com

Following its formation, trans-cinnamic acid is hydroxylated by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-coumaric acid. researchgate.net This intermediate is then activated by the addition of a coenzyme A (CoA) molecule, a reaction catalyzed by 4-coumarate:CoA ligase (4CL) , resulting in p-coumaroyl-CoA. researchgate.net However, for the synthesis of benzoate (B1203000) and related compounds, cinnamic acid itself can be activated directly. An enzyme known as Cinnamate:CoA ligase (CNL) specifically channels metabolic flux from the general phenylpropanoid pathway by converting cinnamic acid into cinnamoyl-CoA . oup.com This activated intermediate, cinnamoyl-CoA, serves as the direct acyl-donor for the subsequent esterification step that forms various cinnamate esters, including this compound.

Table 1: Key Enzymatic Steps in the Phenylpropanoid Pathway Leading to Cinnamoyl-CoA

| Step | Precursor | Enzyme | Product | Description |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | Deamination of phenylalanine to form the initial phenylpropanoid. researchgate.netoup.com |

| 2 | trans-Cinnamic acid | Cinnamate:CoA ligase (CNL) | Cinnamoyl-CoA | Activation of cinnamic acid with Coenzyme A to form an energy-rich thioester, a key precursor for ester synthesis. oup.com |

The final step in the biosynthesis of this compound is the esterification reaction between an activated cinnamoyl group and an alcohol. This reaction is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . uni-hannover.deresearchgate.net These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor molecule.

In the case of this compound, a specific AAT would catalyze the reaction between cinnamoyl-CoA and propan-1-ol. uni-hannover.de While a unique "this compound synthase" has not been extensively characterized, the activity of alcohol cinnamoyltransferases capable of forming ethyl and this compound has been reported. uni-hannover.de AATs are responsible for the synthesis of a vast array of volatile esters that contribute to the flavor and aroma of fruits and flowers. researchgate.net The substrate flexibility of some AATs allows them to accept various alcohols and acyl-CoAs, leading to a diversity of ester products within a single organism. researchgate.net The enzymatic reaction proceeds via a nucleophilic attack from the hydroxyl group of propan-1-ol on the carbonyl carbon of the cinnamoyl-CoA thioester, releasing this compound and Coenzyme A.

Ecological Distribution and Biological Source Identification

This compound, while not as widespread as some other esters, has been identified in specific natural sources.

The natural occurrence of this compound has been documented in the plant kingdom. Research has identified its presence in the essential oil of specific plant species. nih.gov While many related cinnamate esters, such as methyl cinnamate and ethyl cinnamate, are found more broadly, the confirmed presence of this compound is less common.

Table 2: Documented Natural Source of this compound

| Compound | Plant Species | Family | Reference(s) |

| This compound | Artemisia salsoloides | Asteraceae | nih.gov |

The presence of related phenylpropanoids in various plants suggests that the biosynthetic machinery for producing such esters is widely distributed. conicet.gov.ar

While direct production of this compound through whole-cell microbial fermentation is not widely reported, the enzymatic synthesis using microbial enzymes is well-established. Lipases, a class of enzymes often sourced from microorganisms, are capable of catalyzing esterification reactions in non-aqueous media. researchgate.netingentaconnect.com

One study demonstrated the successful synthesis of this compound through the enzymatic esterification of cinnamic acid and n-propanol using a commercial lipase (B570770) (Lipolase 100T) immobilized on silica. researchgate.netingentaconnect.com This biocatalytic approach achieved a high yield under optimized conditions. Such enzymatic methods are considered a "green" alternative to chemical synthesis for producing natural flavor compounds. researchgate.net

Table 3: Research Findings on Enzymatic Synthesis of this compound

| Enzyme Source | Substrates | Medium | Key Finding | Reference(s) |

| Commercial Lipase (Lipolase 100T) | Cinnamic acid, n-propanol | Dimethyl sulfoxide (B87167) (DMSO) | Achieved a maximum yield of 94 mM of this compound in 2.5 hours at 45°C. | researchgate.netingentaconnect.com |

| Candida antarctica lipase B | Cinnamic acid analogues, Fatty alcohols | Solvent-free | Highly effective biocatalyst for the esterification to form various alkyl cinnamates. | ebi.ac.uk |

The development of metabolically engineered microbes, such as Escherichia coli, for the production of chemicals like cinnamyl alcohol from simple carbon sources showcases the potential for creating whole-cell biocatalysts for this compound in the future. researchgate.netosti.gov

Metabolic Flux Analysis in Producing Organisms

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of intracellular reactions within a metabolic network. By using isotope-labeled substrates (e.g., ¹³C-glucose) and tracking the distribution of the isotope labels into various metabolites, researchers can map the flow of carbon through the cell's metabolic pathways. This analysis helps to identify metabolic bottlenecks and understand how cellular resources are allocated.

Direct MFA studies specifically targeting this compound production are not prominent in the scientific literature. However, the methodology is highly relevant for optimizing the biosynthesis of this compound in an engineered microorganism. For example, if a strain of E. coli were engineered to produce this compound, MFA could be employed to:

Quantify the flux distribution at key branch points in central carbon metabolism, such as the split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Determine the carbon flux from primary metabolism towards the synthesis of the L-phenylalanine precursor.

Identify rate-limiting steps in the phenylpropanoid pathway leading to cinnamoyl-CoA.

Regulation of Biosynthetic Genes

The biosynthesis of this compound is regulated at the genetic level, primarily through the control of the flux through the general phenylpropanoid pathway. The expression of genes encoding key enzymes in this pathway is tightly controlled in response to developmental cues and environmental stimuli. plos.orgplos.org

The genes for Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-hydroxylase (C4H), the initial enzymes of the pathway that produce and consume cinnamic acid respectively, are often coordinately regulated. plos.orgplos.org Their expression can be induced by various stress factors, including wounding, UV radiation, and pathogen infection. plos.orgplos.org For example, UV irradiation has been shown to induce the expression and activity of PAL and C4H in tomato fruit, leading to an accumulation of phenolic compounds. plos.org

Transcription factors play a crucial role in this regulation. The MYB family of transcription factors, for instance, has been shown to regulate genes within the phenylpropanoid pathway. frontiersin.org In the Cymbidium orchid, the transcription factor CsMYB1 positively regulates genes responsible for the synthesis of phenylpropanoids. frontiersin.org Similarly, MYB4 in petunia can repress the expression of cinnamate-4-hydroxylase, thereby influencing the production of downstream compounds. frontiersin.org This intricate network of regulatory factors ensures that the synthesis of cinnamic acid and its derivatives, like this compound, occurs at the appropriate time and location within the plant.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a powerful approach for the enhanced production of valuable natural products like this compound in microbial hosts such as Escherichia coli or yeast. nih.gov These strategies involve the rational design and modification of metabolic pathways to increase the titer of the target compound from simple, renewable feedstocks like glucose. nih.govacs.org

A primary strategy is the heterologous expression of the entire biosynthetic pathway in a suitable microbial host. nih.gov For this compound, this would involve several key steps:

Enhancing Precursor Supply : The first objective is to engineer the host to produce high levels of the precursor, L-phenylalanine, and subsequently convert it to cinnamic acid. This is achieved by introducing and overexpressing the gene for phenylalanine ammonia-lyase (PAL) from a plant or yeast source. nih.govasm.org

Constructing the Final Steps : The engineered strain must also be made to produce the alcohol moiety, n-propanol, and catalyze the final esterification step. The pathway for n-propanol can be introduced, and a suitable enzyme with ester-forming capabilities, such as an alcohol acyltransferase (AAT) or a lipase, must be expressed to combine cinnamic acid (or its activated form, cinnamoyl-CoA) with n-propanol to yield this compound. nih.gov

Pathway Optimization : To maximize product yield, further modifications are often necessary. These can include identifying and overexpressing bottleneck enzymes, deleting competing pathways to redirect carbon flux towards the desired product, and balancing the expression of pathway genes. nih.govnih.gov For example, in the engineered production of the related compound benzyl (B1604629) acetate (B1210297) in E. coli, researchers constructed a CoA-dependent β-oxidation pathway to efficiently convert cinnamic acid to the necessary precursors. nih.gov A similar strategy could be adapted for this compound production.

| Engineering Target | Gene/Enzyme Example | Source Organism | Function | Reference |

| Cinnamic Acid Production | Phenylalanine Ammonia-Lyase (PAL) | Rhodotorula rubra | Converts L-phenylalanine to trans-cinnamic acid. | nih.gov |

| CoA-Ligation | Cinnamate:Coenzyme A ligase (4CL) | Streptomyces coelicolor | Activates cinnamic acid to cinnamoyl-CoA. | asm.org |

| Ester Formation | Alcohol Acyltransferase (AAT) | Various plants (e.g., strawberry, apple) | Catalyzes the formation of an ester from an acyl-CoA and an alcohol. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds like propyl cinnamate (B1238496). It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a fundamental assessment of the chemical environment of each nucleus. In the ¹H NMR spectrum of propyl cinnamate, signals corresponding to the aromatic protons, the vinylic protons of the cinnamate moiety, and the aliphatic protons of the propyl group are distinctly observed. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide definitive evidence for the connectivity of the atoms. mdpi.comapsu.edu For instance, the large coupling constant (J ≈ 16.0 Hz) between the two vinylic protons confirms the trans configuration of the double bond. mdpi.com

The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom, including the carbonyl carbon of the ester group, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the propyl chain. mdpi.com

| ¹H NMR Data (500 MHz) | ¹³C NMR Data (125 MHz) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity (J in Hz) | Position | δ (ppm) |

| Vinyl H (α to C=O) | 6.45 | d (16.0) | Propyl-CH₃ | 10.7 |

| Vinyl H (β to C=O) | 7.69 | d (16.0) | Propyl-CH₂ | 22.3 |

| Aromatic H | 7.37-7.38 | m | Propyl-OCH₂ | 66.2 |

| Aromatic H | 7.51-7.53 | m | Vinyl C (α to C=O) | 118.4 |

| Propyl-OCH₂ | 4.17 | t (7.0) | Aromatic C | 128.1 |

| Propyl-CH₂ | 1.73 | sex (7.0) | Aromatic C | 129.0 |

| Propyl-CH₃ | 1.00 | t (7.5) | Aromatic C | 130.3 |

| Aromatic C (ipso) | 134.6 | |||

| Vinyl C (β to C=O) | 144.6 | |||

| C=O | 167.1 |

For more complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. u-szeged.huresearchgate.netscience.gov A COSY spectrum would map the correlations between coupled protons (e.g., between the adjacent protons in the propyl chain), while an HSQC spectrum would correlate each proton with its directly attached carbon atom. The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations, for example, from the propyl-OCH₂ protons to the ester carbonyl carbon, which is essential for piecing together the complete molecular structure. science.gov

While high-resolution NMR is typically performed on solutions, solid-state NMR (ssNMR) is a powerful technique for characterizing materials where the compound of interest is immobilized or part of a solid matrix. acs.orgnih.gov For instance, if this compound were incorporated into a polymer or grafted onto the surface of a material like silica, ssNMR could provide critical insights. acs.orgunimib.it Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. nih.govunimib.it This allows for the study of the conformation and molecular mobility of this compound within the material, as well as its interactions with the host matrix, which is vital for understanding the material's bulk properties. acs.org

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis, creating a unique "molecular fingerprint". nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to determine the elemental composition of a molecule. scielo.brnih.gov For this compound (C₁₂H₁₄O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This high degree of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas, making it an essential tool for confirming the identity of synthesized or isolated compounds. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. nih.govoup.comnih.gov The fragmentation pattern of this compound is characteristic of its structure. Expected fragmentation pathways for esters often include the loss of the alkoxy group and cleavages within the ester functionality. Key fragments for this compound would likely include the cinnamoyl cation and ions resulting from the loss of the propyl group or parts of it. This fragmentation data provides conclusive structural evidence and can be used to identify the compound in complex mixtures. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to particular functional groups. For this compound, the IR spectrum provides clear evidence for its key structural features. mdpi.com

| Frequency (cm⁻¹) | Vibrational Mode/Functional Group |

|---|---|

| 3064, 3032 | C-H stretching (Aromatic and Vinylic) |

| 2969 | C-H stretching (Aliphatic) |

| 1714 | C=O stretching (Ester) |

| 1639 | C=C stretching (Vinylic) |

| 1579, 1450 | C=C stretching (Aromatic ring) |

| 1313, 1174 | C-O stretching (Ester) |

| 768 | C-H out-of-plane bending (Aromatic) |

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.nethhu.de While also providing information on molecular vibrations, Raman selection rules differ from those of IR. Non-polar bonds with symmetrical vibrations, such as the C=C bonds in the aromatic ring and the vinyl group, often produce strong Raman signals. science.gov Therefore, a Raman spectrum of this compound would be expected to show prominent bands for the aromatic ring and the trans-alkene C=C stretch, complementing the information-rich C=O and C-O stretching regions observed in the IR spectrum.

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Gas Chromatography and High-Performance Liquid Chromatography are the primary methods employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as essential oils or food products. azom.comedu.krd The development of a robust GC-MS method involves the systematic optimization of several key parameters to achieve good separation, sensitivity, and accuracy. youtube.comnih.gov

The first step in method development is the selection of an appropriate capillary column. nih.gov For a compound like this compound, a column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often a suitable choice. nih.gov Column dimensions (length, internal diameter, and film thickness) are chosen to balance resolution and analysis time.

The oven temperature program is then optimized to ensure the separation of this compound from other components in the sample. researchgate.net This typically involves an initial isothermal period, followed by one or more temperature ramps to elute compounds with varying boiling points, and a final hold at a high temperature to clean the column.

The mass spectrometer serves as a highly specific and sensitive detector. In full-scan mode, it provides mass spectra that can be used for the qualitative identification of this compound by comparison with spectral libraries. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used, offering enhanced sensitivity and selectivity by monitoring only specific mass fragments of the target analyte. srce.hr

Method validation is a critical final step, confirming that the developed method is suitable for its intended purpose. mdpi.com This includes establishing linearity over a range of concentrations, determining the limit of detection (LOD) and limit of quantitation (LOQ), and assessing the method's accuracy and precision. researchgate.netsrce.hr

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| GC System | ||

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min | Transports the analyte through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Split/Splitless (Splitless for trace analysis) | Introduces a small, representative sample volume onto the column. |

| Oven Program | Initial temp 60°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min researchgate.net | Separates compounds based on their volatility. This program is an example and must be optimized for the specific sample matrix. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible manner, creating a characteristic mass spectrum. |

| Mass Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230 °C | Maintains optimal ionization efficiency. |

| Scan Mode | Full Scan (m/z 40-400) for identification; SIM/MRM for quantification | Full scan provides structural information, while SIM/MRM enhances sensitivity and selectivity for target analytes. srce.hr |

| Target Ions (for SIM) | To be determined from the mass spectrum of a this compound standard (e.g., molecular ion and major fragments) | Allows for highly sensitive and selective detection of the target compound. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC analysis. researchgate.net It is particularly well-suited for determining the purity of this compound and for its precise quantification in various samples. researchgate.netscienceopen.com

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method development involves optimizing the mobile phase composition to achieve a good separation between this compound and any impurities. cabidigitallibrary.org A common approach is to use a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable time.

A UV-Vis detector is commonly used for the analysis of cinnamates, as the conjugated system of the cinnamoyl group provides strong UV absorbance. The detection wavelength is set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

For purity analysis, the chromatogram of the sample is recorded, and the area of the this compound peak is compared to the total area of all peaks. The result is often expressed as a percentage area, which provides an estimate of purity. chromforum.org For accurate quantitative analysis, the method must be validated according to established guidelines. researchgate.netresearchgate.net This involves creating a calibration curve from standards of known concentration to establish linearity, and then determining the accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). cabidigitallibrary.org

Table 3: Representative HPLC Method Parameters for Purity and Quantitation of this compound

| Parameter | Typical Setting | Purpose |

| HPLC System | ||

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size researchgate.net | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Water; B: Acetonitrile. Gradient elution (e.g., start at 60% B, ramp to 95% B over 10 min) researchgate.net | Elutes compounds from the column; gradient allows for separation of analytes with a range of polarities. |

| Flow Rate | 1.0 mL/min researchgate.net | Controls the speed of the mobile phase and the analysis time. |

| Column Temperature | 25 - 30 °C cabidigitallibrary.org | Ensures reproducible retention times by maintaining a constant temperature. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced onto the column. |

| Detector | ||

| Type | UV-Vis or Photodiode Array (PDA) | Detects UV-absorbing compounds as they elute. A PDA detector provides spectral information. researchgate.net |

| Detection Wavelength | Set at the absorbance maximum (λmax) of this compound (approx. 270-280 nm) | Provides maximum sensitivity for the analyte. |

| Quantitation | ||

| Purity Assessment | Peak Area % = (Area of main peak / Total area of all peaks) x 100 chromforum.org | Provides an estimate of the purity of the substance. |

| Quantitative Analysis | External standard calibration curve (Peak Area vs. Concentration) chromforum.org | Allows for the accurate determination of the concentration of this compound in a sample. |

Mechanistic Investigations of Biological Activities of Propyl Cinnamate

Antioxidant Mechanisms at the Cellular Level

The antioxidant capacity of propyl cinnamate (B1238496) is a key aspect of its biological profile, contributing to its protective effects against oxidative stress-related cellular damage.

Propyl cinnamate demonstrates notable radical scavenging capabilities, a characteristic feature of many cinnamic acid derivatives. The primary mechanism involves the donation of a hydrogen atom to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT). This activity is significantly influenced by the compound's chemical structure. The α,β-unsaturated side chain of cinnamic acids, including this compound, can efficiently trap 1-hydroxyethyl radicals, which represents a distinct mode of antioxidant action. researchgate.net

Studies evaluating the in vitro antioxidant properties of various cinnamic acid esters have quantified their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In one such study, this compound exhibited significant DPPH scavenging activity across a range of concentrations.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 63.06 |

| 100 | 72.43 |

| 150 | 77.83 |

| 200 | 81.96 |

This table was created based on data from a study evaluating the antioxidant properties of synthesized cinnamic acid esters. mdpi.com

The kinetics of this radical scavenging reaction, while not extensively detailed specifically for this compound, are generally understood to be rapid for this class of compounds. nih.gov The esterification of cinnamic acid, as in this compound, can enhance its lipophilicity, potentially influencing its interaction with radicals in different cellular compartments.

At the cellular level, compounds like this compound can modulate markers of oxidative stress. Cinnamate derivatives have been shown to influence cellular functions through pathways that can lead to an increase in Reactive Oxygen Species (ROS) levels and a decrease in mitochondrial membrane potential, ultimately triggering apoptosis in certain cell models. conicet.gov.ar

A crucial pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Some cinnamate compounds act as inducers of Nrf2, which leads to the enhanced expression of a suite of antioxidant and detoxification genes. researchgate.net This activation helps protect cells from oxidative damage. While direct studies on this compound's effect on specific oxidative stress markers like malondialdehyde (MDA) or glutathione (B108866) (GSH) levels are not extensively documented, its structural similarity to other Nrf2-activating cinnamates suggests it may operate through similar cytoprotective mechanisms. conicet.gov.ar The cellular response to these compounds can be complex, as they may also increase cell vulnerability to oxidative stress in other contexts. conicet.gov.ar

Antimicrobial and Antifungal Mechanisms of Action

This compound exhibits broad-spectrum activity against various pathogenic microbes, including bacteria and fungi. Its mechanism of action involves direct interference with microbial structures and functions.

This compound has been shown to be an effective inhibitor of microbial growth. Its activity is often linked to its lipophilicity, which allows it to penetrate microbial cell membranes. mdpi.com Research has established its bioactivity against a range of yeasts and bacteria, with specific minimum inhibitory concentrations (MICs) determined. mdpi.com For instance, this compound was found to be active against all tested strains of Candida and various bacteria with an MIC of 672.83 μM. mdpi.comresearchgate.net

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Yeast | 672.83 µM |

| Candida tropicalis | Yeast | 672.83 µM |

| Candida glabrata | Yeast | 672.83 µM |

| Aspergillus flavus | Fungus | 672.83 µM |

| Penicillium citrinum | Fungus | 672.83 µM |

| Staphylococcus aureus | Bacterium | 672.83 µM |

| Bacillus subtilis | Bacterium | 672.83 µM |

| Escherichia coli | Bacterium | 672.83 µM |

This table was created based on data from a study on the antimicrobial activity of synthetic cinnamates. mdpi.comresearchgate.net

Beyond inhibiting the growth of planktonic cells, cinnamates are also investigated for their ability to inhibit biofilm formation. Biofilms are structured communities of microbes that are notoriously resistant to antimicrobial agents. The mechanism of biofilm inhibition can involve interference with quorum sensing, the cell-to-cell communication system that regulates biofilm development, and the disruption of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. mdpi.comfrontiersin.org

A primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. For fungi, studies have shown that cinnamates directly interact with ergosterol, a critical component of the fungal plasma membrane. researchgate.net This interaction compromises membrane integrity, leading to increased permeability and the leakage of essential cellular contents, ultimately causing cell death.

In bacteria, besides membrane disruption, cinnamates can also interfere with key metabolic pathways. One proposed mechanism is the inhibition of ATPase activity, which is vital for cellular energy production and various transport processes across the cell membrane. By disrupting these fundamental processes, this compound effectively halts microbial growth and survival.

Insecticidal and Repellent Activities

In addition to its other biological functions, this compound has demonstrated potential as a pest control agent, exhibiting both insecticidal and repellent properties against various insect species.

This compound also displays antifeedant effects, a form of repellency. In a study on the tomato moth, Tuta absoluta, this compound applied at a concentration of 500 µg/ml resulted in a significant antifeedant inhibition index of 76%. conicet.gov.ar This activity suggests that the compound can deter pests from feeding on treated plants, offering a protective benefit. nih.govconicet.gov.ar

Table 3: Insecticidal and Repellent Activity of this compound

| Target Insect | Activity Type | Observation |

|---|---|---|

| Musca domestica (Housefly) | Insecticidal | Appreciable mortality at 10 μ g/fly in topical tests. mdpi.com |

| Tuta absoluta (Tomato Moth) | Antifeedant | 76% antifeedant inhibition at 500 µg/ml. conicet.gov.ar |

This table was created based on data from multiple studies on the insecticidal properties of cinnamate compounds.

Neurophysiological and Behavioral Effects in Insect Models

This compound, an alkyl ester of cinnamic acid, has been the subject of research for its biological effects on various insect species, demonstrating a range of neurophysiological and behavioral impacts from insecticidal and larvicidal action to antifeedant behaviors.

One study reported that this compound exhibited insecticidal effects against the adult housefly, Musca domestica. preprints.org Further research into cinnamic acid derivatives has explored their potential as larvicides. In a study investigating seventeen cinnamic acid derivatives against the fourth stage larvae of Aedes aegypti, the mosquito responsible for transmitting dengue and other viruses, this compound demonstrated larvicidal activity. researchgate.net While it was less potent than derivatives with medium-length alkyl chains like butyl and pentyl cinnamate, it was more effective than cinnamic acid itself, indicating that the propyl ester group enhances its activity. researchgate.net Molecular modeling in this study suggested a possible multi-target mechanism of action for these derivatives, including the inhibition of crucial enzymes like carbonic anhydrase (CA) and histone deacetylase (HDAC2). researchgate.net

Behavioral effects, specifically antifeedant properties, have also been investigated. A study on the tomato moth, Tuta absoluta, a significant agricultural pest, evaluated the antifeedant effects of methyl, ethyl, and this compound. researchgate.net Second instar larvae were exposed to tomato leaf discs treated with varying concentrations of the compounds. While none of the cinnamates, including this compound, exhibited direct insecticidal effects at the tested concentrations (100, 250, and 500 µg/mL), they did influence the feeding patterns of the larvae. researchgate.net Ethyl cinnamate showed the strongest antifeedant effect, though this compound also had an impact on consumption. researchgate.netscite.ai

These findings underscore that this compound can influence insect survival and behavior through various mechanisms, including direct toxicity (insecticidal/larvicidal) and behavioral modification (antifeedant).

Agricultural Pest Management Research Applications

The biological activities of this compound have led to its investigation in agricultural pest management, particularly as a potential alternative to conventional synthetic pesticides. researchgate.net The indiscriminate use of broad-spectrum chemical pesticides has resulted in issues such as insecticide resistance in key pests, prompting a search for new, compatible compounds for integrated pest management (IPM) programs. researchgate.net Phenylpropanoids, including alkyl cinnamates, are a class of natural and synthetic compounds that have shown promise due to their repellent, antifeedant, and insecticidal properties. researchgate.net

A notable application of this research is in the management of the tomato moth, Tuta absoluta. This insect is a major pest of tomato crops, and its control is often challenging due to resistance to various classes of insecticides. researchgate.net Research was conducted to study the antifeedant and sublethal effects of three alkyl cinnamates—methyl, ethyl, and this compound—on the second instar larvae of T. absoluta. In these laboratory-based studies, tomato leaf disks were treated with solutions of the compounds at concentrations of 100, 250, and 500 micrograms per milliliter (µg/mL). researchgate.net The area of leaf consumed by the larvae was measured over 72 hours. While this compound did not show acute insecticidal effects at these concentrations, it was evaluated for its ability to deter feeding. researchgate.net

The table below summarizes the findings related to the antifeedant properties of this compound compared to a control group in the T. absoluta study.

Table 1: Antifeedant Effect of this compound on Tuta absoluta Larvae

| Compound | Concentration (µg/mL) | Observed Effect | Research Context |

|---|---|---|---|

| This compound | 500 | Evaluated for antifeedant properties by measuring leaf consumption. researchgate.net | Alternative to conventional insecticides for a key tomato pest. researchgate.net |

| Control | N/A | Baseline leaf consumption measured for comparison. researchgate.net | Control group for the pest management study. researchgate.net |

Although ethyl cinnamate was identified as having a stronger antifeedant effect in this particular study, the investigation of this compound highlights its inclusion in the search for valuable alternatives to conventional insecticides, meriting further toxicological profiling. researchgate.net

Anti-inflammatory Molecular Pathways in Cell Culture Models

While direct research on the anti-inflammatory molecular pathways of this compound is limited, studies on closely related cinnamic acid derivatives provide significant insights into the potential mechanisms. These compounds are known to exert anti-inflammatory effects by inhibiting the production of key signaling molecules and modulating critical inflammatory pathways.

Inhibition of Pro-inflammatory Mediator Production

Research on various cinnamic acid analogues demonstrates a consistent ability to suppress the production of pro-inflammatory mediators in cell culture models, typically in macrophages stimulated with agents like lipopolysaccharide (LPS). For instance, spermidine (B129725), a compound structurally related to some bioactive molecules, has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). researchgate.net It also suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in RAW 264.7 macrophages. researchgate.net This suppression is often linked to the downregulation of the genes that regulate these mediators. researchgate.net Similarly, other studies have confirmed that cinnamic acid derivatives can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. mdpi.com

Table 2: Effects of Cinnamic Acid Derivatives on Pro-inflammatory Mediators

| Mediator | Effect | Related Compound/Derivative | Cell Model |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibited | Spermidine, Cinnamic Acid Derivatives | RAW 264.7 Macrophages researchgate.net |

| Prostaglandin E₂ (PGE₂) | Inhibited | Spermidine, Cinnamic Acid Derivatives | RAW 264.7 Macrophages researchgate.net |

| TNF-α | Suppressed | Spermidine | RAW 264.7 Macrophages researchgate.net |

| IL-1β | Suppressed | Spermidine | RAW 264.7 Macrophages researchgate.net |

Modulation of Signaling Cascades (e.g., NF-κB)

The anti-inflammatory effects of cinnamic acid derivatives are frequently attributed to their ability to modulate key intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. syncsci.com In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade is initiated that leads to the translocation of the NF-κB p65 subunit into the nucleus, where it activates the transcription of target genes. researchgate.net

Studies on compounds like spermidine have shown that they can attenuate the nuclear translocation of the NF-κB p65 subunit. researchgate.net Network pharmacology and molecular docking analyses have identified the NF-κB signal transduction pathway as a key target for components found in natural products containing cinnamates. syncsci.com While specific data on this compound is sparse, one network pharmacology study identified this compound as a component in Suhexiang and linked the herb's targets to pathways including the TNF and IL-17 signaling pathways, which are closely interconnected with NF-κB activation. syncsci.comresearchgate.netdntb.gov.ua This suggests that the broader anti-inflammatory activity of cinnamate-containing substances likely involves the downregulation of the NF-κB pathway.

Enzyme Inhibition and Receptor Binding Studies in vitro

Kinetic Analysis of Enzyme-Propyl Cinnamate Interactions

While specific in vitro kinetic analyses detailing the inhibition of enzymes by this compound are not extensively documented in the available research, studies on related cinnamic acid esters and their interactions with relevant enzymes provide a framework for understanding these potential mechanisms. The biological effects of cinnamates, particularly in pest management and as potential therapeutics, are often linked to their ability to inhibit specific enzymes.

For instance, acetylcholinesterase (AChE) is a well-established target for insecticides. preprints.org The inhibition of this enzyme disrupts nerve impulse transmission in insects. Kinetic studies on AChE inhibition by various compounds often use the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type). This analysis involves measuring the initial reaction velocity (v) at different substrate concentrations in the presence and absence of the inhibitor. The type of inhibition is determined by how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Michaelis constant, Km).

Although a detailed kinetic plot for this compound is not available, research on the hydrolysis of a range of flavoring esters, including this compound, in rat and human tissue homogenates has been conducted to understand substrate specificity for serine esterases. soton.ac.uk These studies show that hydrolysis rates are influenced by structural factors such as steric hindrance near the ester bond and the length of the alcohol and carboxylic acid chains. soton.ac.uk

Furthermore, molecular modeling studies on cinnamic acid derivatives have predicted interactions with several potential enzyme targets. For example, in the context of larvicidal activity against Aedes aegypti, modeling suggested that cinnamate derivatives might inhibit carbonic anhydrase (CA) and histone deacetylase (HDAC2). researchgate.net Another study involving a synthetic derivative, 3-(1-benzyl-1H-1,2,3-triazol-4-yl)this compound, used molecular docking to indicate a potential interaction with matrix metalloproteinases (MMP-2 and MMP-9). researchgate.net Such computational approaches provide valuable hypotheses for which enzymes this compound might inhibit, paving the way for future kinetic analysis.

The table below illustrates the type of data that would be generated from a kinetic analysis of enzyme inhibition, using hypothetical values for demonstration purposes.

Table 3: Hypothetical Kinetic Parameters for Enzyme Inhibition

| Inhibitor Concentration | Apparent Vmax (units/min) | Apparent Km (µM) | Type of Inhibition |

|---|---|---|---|

| 0 µM (Control) | 100 | 10 | N/A |

| 50 µM | 100 | 25 | Competitive |

| 50 µM | 50 | 10 | Non-competitive |

| 50 µM | 50 | 5 | Uncompetitive |

| 50 µM | 65 | 20 | Mixed |

Ligand-Receptor Binding Assays in Biochemical Systems

Ligand-receptor binding assays are fundamental in pharmacological and biochemical research to determine the affinity and specificity with which a molecule (ligand), such as this compound, binds to a biological macromolecule (receptor). creative-bioarray.com These assays are crucial for elucidating the mechanism of action of a compound, identifying its molecular targets, and predicting its potential therapeutic effects or biological activities. creative-bioarray.comkcasbio.com Both computational methods, like molecular docking, and experimental techniques are employed to investigate these interactions. jst.go.jpperceptive.com

Research into the biological activities of this compound has utilized these approaches to understand how it interacts with various receptors in different biological systems.

Interaction with Neuronal Receptors

Computational studies have been instrumental in identifying potential neurological targets for this compound. A network pharmacology study aimed at identifying active components in cinnamon for treating Alzheimer's disease-related GABAergic synaptic dysfunction screened several compounds, including this compound. nih.gov Through molecular docking simulations, this research predicted that this compound has a potential high affinity for the Gamma-aminobutyric acid (GABA) type A receptor subunit gamma-2 (GABRG2). nih.gov The GABAA receptor is a critical inhibitory neurotransmitter receptor in the central nervous system.

The study identified GABRG2, along with GABRA1, GABRB2, and GABRA5, as core therapeutic targets of cinnamon components in the context of Alzheimer's disease, suggesting that this compound's interaction with these receptors could modulate GABAergic synaptic function. nih.gov

Table 1: Predicted Binding Interactions of this compound with Neuronal Receptors

| Compound | Predicted Receptor Target | Biological Context | Methodology | Source |

|---|---|---|---|---|

| This compound | GABRG2 (GABA Receptor Subunit) | Alzheimer's Disease-Related GABAergic Synaptic Dysfunction | Molecular Docking | nih.gov |

Interaction with Microbial Targets

The antimicrobial properties of this compound have also been investigated through mechanistic studies involving ligand-receptor interactions. In research exploring its antifungal activity, this compound was found to be bioactive against various fungal strains. mdpi.comnih.gov Mechanism-of-action tests indicated a direct interaction with ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net This interaction disrupts membrane integrity, leading to fungal cell death.

Furthermore, in silico molecular docking simulations have been used to predict the binding of cinnamate derivatives to specific microbial enzymes. While a study focused broadly on synthetic cinnamates, it highlighted that these compounds likely target enzymes such as histone deacetylases (caHOS2 and caRPD3) in Candida albicans and fatty acid biosynthesis enzymes (saFABH) in Staphylococcus aureus. researchgate.net this compound itself was shown to be bioactive against all tested bacterial and fungal strains in one study, with its efficacy linked to its ability to penetrate biological membranes. mdpi.com The interaction with the fungal cell wall, potentially through osmotic protectors like sorbitol, has also been suggested. mdpi.com

Table 2: Antimicrobial Ligand-Target Interactions for Cinnamate Derivatives

| Compound Class | Predicted/Observed Target | Microorganism | Mechanism | Source |

|---|---|---|---|---|

| This compound | Ergosterol | Fungi | Direct interaction with fungal plasmatic membrane component | nih.govresearchgate.net |

| Cinnamate Derivatives | caHOS2, caRPD3 (Histone Deacetylases) | Candida albicans | Predicted binding via molecular docking | researchgate.net |

| Cinnamate Derivatives | saFABH (β-ketoacyl-ACP synthase) | Staphylococcus aureus | Predicted binding via molecular docking | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Observed Biological Potencies

The potency of propyl cinnamate (B1238496) as a biologically active agent is not solely a function of its core structure but is significantly modulated by the nature of its alkyl ester chain and the substitution pattern on the aromatic ring.

The length and branching of the alkyl ester chain play a crucial role in the biological activity of cinnamate esters. Studies have demonstrated that variations in the alkyl group can significantly impact the compound's lipophilicity and, consequently, its ability to penetrate biological membranes and interact with target sites.

Research on the antifungal activity of a series of alkyl cinnamates has shown that a moderate chain length is often optimal for potency. For instance, in a study evaluating the activity of various cinnamate esters against several fungal strains, propyl cinnamate demonstrated notable bioactivity. The activity was observed to increase from methyl to butyl cinnamate, after which a further increase in chain length led to a decrease in activity. mdpi.comresearchgate.net This suggests a parabolic relationship between alkyl chain length and antifungal efficacy, where an optimal lipophilicity is required for effective fungal cell membrane disruption. mdpi.com

The table below summarizes the antifungal activity of various alkyl cinnamates, highlighting the influence of the alkyl chain length.

| Compound | Alkyl Chain | Antifungal Activity (MIC, µM) |

| Methyl Cinnamate | -CH₃ | 789.19 |

| Ethyl Cinnamate | -CH₂CH₃ | 726.36 |

| This compound | -CH₂CH₂CH₃ | 672.83 |

| Butyl Cinnamate | -CH₂CH₂CH₂CH₃ | 626.62 |

| Pentyl Cinnamate | -CH₂CH₂CH₂CH₂CH₃ | 2345.39 (weakly active) |

| Isothis compound | -CH(CH₃)₂ | 672.83 (only against yeast) |

Data sourced from a study on synthetic cinnamides and cinnamates. mdpi.com

Similarly, in studies on the larvicidal activity of cinnamic acid derivatives against Aedes aegypti, compounds with medium-sized alkyl chains, such as butyl and pentyl cinnamate, exhibited the highest potency. semanticscholar.org this compound also showed activity, though generally less potent than the butyl and pentyl analogs in this specific assay. semanticscholar.org The branching of the alkyl chain also influences activity; for example, isothis compound showed reduced activity against certain fungal species compared to its linear counterpart, this compound. mdpi.comresearchgate.net This underscores the importance of the specific shape and size of the alkyl group for optimal interaction with the biological target.

The electronic and steric properties of substituents on the phenyl ring of cinnamate esters are critical determinants of their biological activity. The introduction of various functional groups can alter the molecule's polarity, reactivity, and ability to form specific interactions with target enzymes or receptors.

Studies have systematically investigated the impact of different substituents at various positions on the cinnamate ring. For antifungal activity, the position and nature of the substituent are significant. For instance, in a series of ethyl cinnamate derivatives, the introduction of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) at the ortho-position generally enhanced activity. plos.org Conversely, electron-withdrawing groups such as halogens and trifluoromethyl tended to be more effective when placed at the para-position. plos.org

The following table illustrates the effect of different substituents on the antifungal activity of cinnamate esters against various plant pathogenic fungi.

| Compound (Ethyl Ester) | Substituent | Antifungal Activity (Average EC₅₀, µg/mL) |

| Unsubstituted | H | >100 |

| 2-hydroxy | o-OH | 18.3 |

| 4-hydroxy | p-OH | 17.8-19.8 |

| 2-nitro | o-NO₂ | 39.2 (LC₅₀) |

| 3-nitro | m-NO₂ | 29.8 (LC₅₀) |

Data compiled from studies on cinnamic acid esters. plos.orgnih.gov

The presence of a nitro group (-NO₂), a strong electron-withdrawing group, has been shown to significantly improve the acaricidal activity of ethyl cinnamate, particularly when substituted at the ortho or meta positions. researchgate.net The introduction of multiple substituents can have complex effects, with some combinations leading to synergistic enhancements in activity, while others may be antagonistic. plos.org

Pharmacophore Modeling and Ligand-Based Molecular Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable in the absence of a known 3D structure of the biological target.

Pharmacophore models for cinnamate derivatives have been developed to elucidate the key structural requirements for their antimicrobial and other biological activities. nih.govresearchgate.netmdpi.com A typical pharmacophore model for an active cinnamate analog often includes:

A hydrophobic/aromatic feature: corresponding to the phenyl ring.

A hydrogen bond acceptor feature: associated with the carbonyl oxygen of the ester group.

A hydrogen bond donor feature: which can be present in hydroxyl-substituted analogs.

A hydrophobic aliphatic feature: representing the alkyl ester chain.

The spatial arrangement of these features is crucial for optimal binding to the target. The conjugated system of the cinnamoyl moiety, which includes the phenyl ring, the double bond, and the carbonyl group, provides a rigid scaffold that properly orients these key features for interaction with the biological target. mdpi.com

Based on established pharmacophore models, novel analogs of this compound can be designed with the aim of enhancing their biological activity and specificity. unina.it For instance, by understanding the importance of the hydrophobic pocket that accommodates the alkyl chain, analogs with different alkyl groups (e.g., branched, cyclic, or containing heteroatoms) can be synthesized to improve binding affinity.

Furthermore, the pharmacophore model can guide the introduction of specific substituents on the phenyl ring to create additional interactions with the target, such as hydrogen bonds or electrostatic interactions. This rational design approach has been used to develop new chimeric compounds, for example, by combining the cinnamic acid scaffold with other pharmacologically active molecules to create hybrids with potentially synergistic or novel activities. researchgate.net The design process often involves iterative cycles of computational modeling, chemical synthesis, and biological testing to refine the structure and optimize the desired pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on cinnamate derivatives to model their antifungal, antimicrobial, and other biological activities. researchgate.netconicet.gov.armdpi.com These studies typically employ a range of descriptors, including:

Constitutional descriptors: related to the molecular composition (e.g., molecular weight, number of atoms).

Topological descriptors: describing the connectivity of atoms in the molecule.

Geometrical descriptors: related to the 3D structure of the molecule.

Electronic descriptors: quantifying the electronic properties (e.g., dipole moment, partial charges).

The table below summarizes the findings of a representative QSAR study on the antifungal activity of cinnamate derivatives.

| QSAR Model | Target Fungi | Key Descriptors | Statistical Significance |

| Model 1 | Pythium sp. | RDF020u, RDF150m, HATS2m | R² = 0.85 |

| Model 2 | Corticium rolfsii | Mor15m, R8u+, HATS5v | R² = 0.82 |

Data adapted from a QSAR study on cinnamate derivatives. conicet.gov.ar Descriptors represent various aspects of molecular structure and properties.

These QSAR models not only serve as predictive tools for the activity of novel cinnamate analogs but also provide insights into the mechanism of action. conicet.gov.ar By identifying the most influential descriptors, researchers can infer which molecular properties are most critical for the observed biological effect, thereby guiding the rational design of more potent and specific compounds. mdpi.com For example, the inclusion of descriptors related to molecular shape and electronic properties in successful QSAR models for cinnamates highlights the importance of steric and electronic complementarity between the ligand and its biological target. researchgate.netconicet.gov.ar

Development of Predictive Models

Predictive models, primarily QSAR models, are mathematical equations that correlate the chemical structure of compounds with their biological activity. The development of these models for cinnamates has been crucial for understanding their mechanism of action and for designing new derivatives with enhanced efficacy.